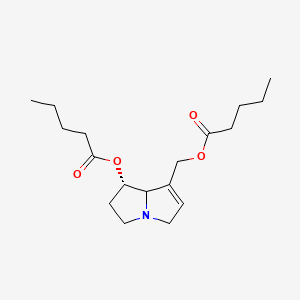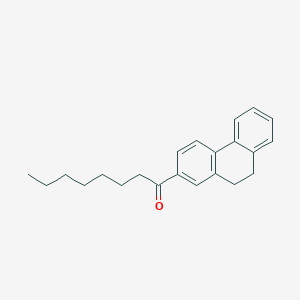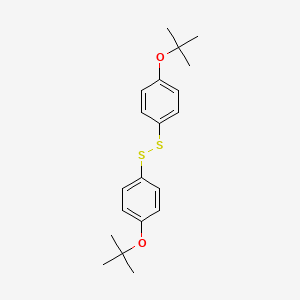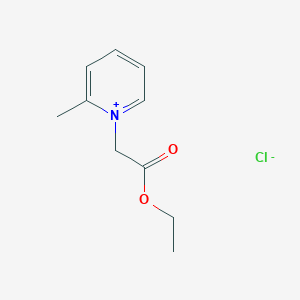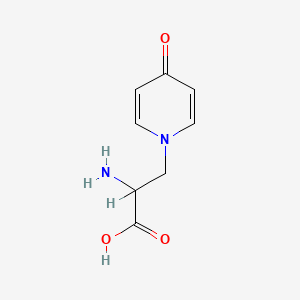
3-(4-Oxopyridin-1(4h)-yl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Oxopyridin-1(4h)-yl)alanine is a heterocyclic compound that features a pyridine ring with a ketone group at the 4-position and an alanine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Oxopyridin-1(4h)-yl)alanine typically involves the formation of the pyridine ring followed by the introduction of the alanine side chain. One common method involves the reaction of a pyridine derivative with an alanine precursor under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
3-(4-Oxopyridin-1(4h)-yl)alanine can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
3-(4-Oxopyridin-1(4h)-yl)alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Oxopyridin-1(4h)-yl)alanine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
3-Hydroxy-2,2,4-trimethylpentyl ester: Another pyridine derivative with different functional groups.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a similar pyridine ring structure but fused with a pyrazole ring.
Uniqueness
3-(4-Oxopyridin-1(4h)-yl)alanine is unique due to its specific combination of a pyridine ring with a ketone group and an alanine side chain. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
特性
CAS番号 |
60343-58-0 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
2-amino-3-(4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-7(8(12)13)5-10-3-1-6(11)2-4-10/h1-4,7H,5,9H2,(H,12,13) |
InChIキー |
OCTLDEWUAGJSLI-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=CC1=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


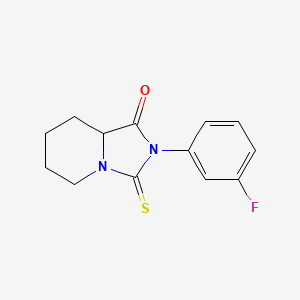

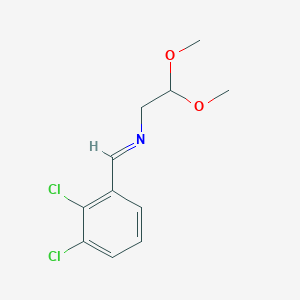
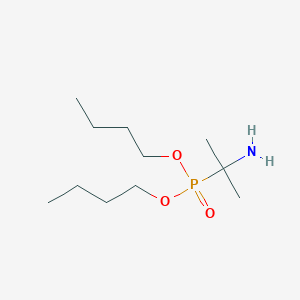
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
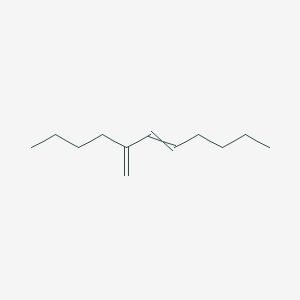
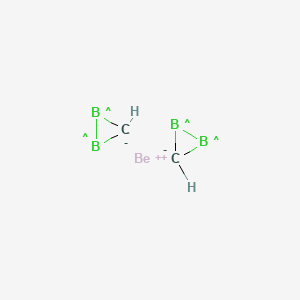
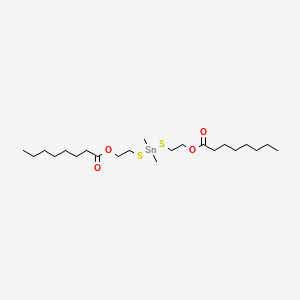
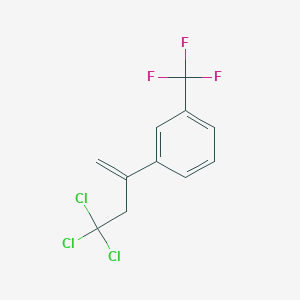
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
